Cyclopropyl(3-methoxyphenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJNYGMCZQPJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505135 | |
| Record name | Cyclopropyl(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104271-41-2 | |
| Record name | Cyclopropyl(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Properties and Characterization
Physical and Chemical Properties
While specific experimental data for Cyclopropyl(3-methoxyphenyl)methanone is not extensively documented in publicly available literature, its properties can be inferred from its constituent parts and related compounds like its para-substituted isomer, Cyclopropyl(4-methoxyphenyl)methanone. chemeo.comchemicalbook.com
Table 1: Estimated and Known Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H12O2 | biosynth.com |
| Molecular Weight | 176.21 g/mol | biosynth.com |
| Melting Point | 40-42 °C (for the 4-methoxy isomer) | chemicalbook.com |
| Boiling Point | 94-97 °C at 0.1 mmHg (for the 4-methoxy isomer) | chemicalbook.com |
Note: Some data is for the isomeric compound Cyclopropyl(4-methoxyphenyl)methanone and is used as an estimate.
Other Cyclopropanation Strategies
Spectroscopic Data
The structural elucidation of this compound relies on various spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for the cyclopropyl (B3062369) protons (upfield region), aromatic protons (downfield region), and the methoxy (B1213986) group protons (around 3.8 ppm). The splitting patterns of the aromatic protons would be indicative of a 1,3-disubstituted benzene (B151609) ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, cyclopropyl carbons, aromatic carbons (including the carbon attached to the methoxy group), and the methoxy carbon. |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically in the range of 1670-1690 cm⁻¹. Bands corresponding to C-H stretches of the cyclopropyl and aromatic rings, and C-O stretching of the methoxy group would also be present. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 176.21). |
Iii. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of cyclopropyl(3-methoxyphenyl)methanone, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
Proton NMR (¹H NMR) Analysis of Cyclopropyl (B3062369) and Aromatic Protons
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the distinct protons of the cyclopropyl and 3-methoxyphenyl (B12655295) moieties. The protons on the cyclopropyl ring typically appear as complex multiplets in the upfield region of the spectrum due to their unique chemical environment and spin-spin coupling interactions. The methoxy (B1213986) group (-OCH₃) protons present as a sharp singlet, usually around 3.8-3.9 ppm. The aromatic protons of the 3-methoxyphenyl ring exhibit signals in the downfield region, with their specific chemical shifts and coupling patterns determined by their positions relative to the methoxy and ketone groups.
Table 1: ¹H NMR Spectral Data for this compound and Related Structures
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -OCH₃ | ~3.89 | s | - |
| Aromatic-H | ~7.16-7.65 | m | - | |
| Cyclopropyl-H | ~0.9-1.2 | m | - | |
| (2,2-difluoro-3-phenylcyclopropyl)(3-methoxyphenyl)methanone rsc.org | -OCH₃ | 3.89 | s | - |
| Aromatic-H | 7.16-7.20, 7.31-7.47, 7.55-7.56, 7.62-7.65 | m | - | |
| Cyclopropyl-H | 3.60, 3.81-3.89 | m | J = 8.1, 7.4, 5.1 | |
| (3-Methoxyphenyl)(thiophen-2-yl)methanone rsc.org | -OCH₃ | 3.87 | s | - |
| Aromatic/Thienyl-H | 7.12-7.17, 7.38-7.41, 7.67, 7.72 | m | J = 4.8, 1.2, 3.6 |
Note: 's' denotes singlet, 'm' denotes multiplet. Data for the title compound is estimated based on related structures.
Carbon-13 NMR (¹³C NMR) Analysis of Ketone and Ring Carbons
The ¹³C NMR spectrum provides a detailed carbon framework of the molecule. The carbonyl carbon of the ketone group is a key diagnostic signal, typically appearing significantly downfield (around 190-200 ppm) due to the deshielding effect of the adjacent oxygen atom. The carbon atoms of the aromatic ring show signals in the range of approximately 110-160 ppm, with the carbon attached to the methoxy group appearing at a characteristic chemical shift. The carbons of the cyclopropyl ring are observed in the upfield region of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound and Related Structures
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | C=O | ~196-199 |
| Aromatic C-O | ~160 | |
| Aromatic C | ~114-138 | |
| -OCH₃ | ~55 | |
| Cyclopropyl C | ~10-20 | |
| (2,2-difluoro-3-phenylcyclopropyl)(3-methoxyphenyl)methanone rsc.org | C=O | 189.9 |
| Aromatic C-O | 160.0 | |
| Aromatic C | 112.6, 114.6, 114.8, 127.8, 128.2, 128.7, 129.8, 131.8, 138.3 | |
| -OCH₃ | 55.5 | |
| Cyclopropyl C | 32.5, 36.8 | |
| (3-Methoxyphenyl)(thiophen-2-yl)methanone rsc.org | C=O | 188.0 |
| Aromatic C-O | 159.6 | |
| Aromatic/Thienyl C | 113.8, 118.6, 121.8, 128.0, 129.4, 134.3, 134.9, 135.6, 143.6 | |
| -OCH₃ | 55.5 |
Note: Data for the title compound is estimated based on related structures.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. youtube.comyoutube.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, which is crucial for tracing the connectivity within the cyclopropyl and aromatic spin systems. researchgate.netresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons. youtube.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. youtube.comresearchgate.netresearchgate.net This is particularly useful for establishing the connection between the cyclopropyl ring, the ketone group, and the 3-methoxyphenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which helps in confirming the stereochemistry and conformation of the molecule. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the exact molecular formula of the compound, which for this compound is C₁₁H₁₂O₂. cymitquimica.comnist.govepa.gov The experimentally determined monoisotopic mass can be compared to the calculated value to confirm the elemental composition with a high degree of confidence. epa.gov The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways often involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions such as the 3-methoxybenzoyl cation and the cyclopropylcarbonyl cation. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the key functional groups.
A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the C=O (ketone) stretching vibration. rsc.org The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will also give rise to a characteristic band, usually in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1685 rsc.org |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | ~1400-1600 |
| C-O (Methoxy) | Stretch | ~1041, 1264 rsc.org |
| Cyclopropyl C-H | Stretch | ~3000-3100 |
Note: Data is based on a closely related compound, (2,2-difluoro-3-phenylcyclopropyl)(3-methoxyphenyl)methanone. rsc.org
X-ray Crystallography for Solid-State Structural Determination (if applicable)
As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. While the solid-state structures of closely related analogs have been determined, providing insight into the conformational possibilities of the cyclopropyl ketone moiety, specific data for the title compound remains elusive.
For instance, crystallographic studies have been conducted on derivatives such as (1RS,2RS)-2-(2-Hydroxy-3-methoxyphenyl)cyclopropyl](phenyl)methanone and various substituted phenyl cyclopropyl methanones. nih.gov These studies are crucial for understanding how different substitution patterns on the phenyl ring influence crystal packing and intermolecular interactions.
The determination of the crystal structure of this compound would provide invaluable information, including:
Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal lattice.
Unit Cell Dimensions: Precise measurements of the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular Conformation: The exact three-dimensional arrangement of the atoms, including the dihedral angle between the phenyl ring and the carbonyl group, and the orientation of the cyclopropyl ring.
Intermolecular Interactions: Identification of any significant non-covalent interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal structure.
Without experimental X-ray crystallographic data, the solid-state structure of this compound cannot be definitively described. Computational modeling could offer theoretical predictions of its structure, but these would require experimental validation. The absence of this data highlights an area for future research to fully characterize this compound.
Role in Chemical Reactions and Further Synthesis
Reactions Involving the Cyclopropyl (B3062369) Ring
The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions. These reactions can be initiated by electrophiles, nucleophiles, or radical species. For example, under acidic conditions or in the presence of certain transition metal catalysts, the cyclopropane (B1198618) ring can open to form a more stable carbocation intermediate, which can then be trapped by a nucleophile. This reactivity is a powerful tool for constructing linear carbon chains with specific stereochemistry.
Transformations of the Ketone Functional Group
The ketone group in Cyclopropyl(3-methoxyphenyl)methanone is a versatile handle for further chemical transformations. It can be reduced to a secondary alcohol, Cyclopropyl(3-methoxyphenyl)methanol, using reducing agents like sodium borohydride. biosynth.com This alcohol can then be used in subsequent reactions. The ketone can also undergo nucleophilic addition reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Modifications of the Methoxyphenyl Group
The methoxy (B1213986) group on the phenyl ring can also be manipulated. A common transformation is the cleavage of the ether to yield a phenol (B47542). This is typically achieved using strong acids like HBr or with Lewis acids such as boron tribromide. The resulting phenol can then be used in a variety of reactions, including O-alkylation, O-acylation, and various coupling reactions to form more complex structures.
V. Derivatization and Functionalization Strategies
Modifications of the Cyclopropyl (B3062369) Moiety
The cyclopropyl ring, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique reactivity. rsc.org Modifications to this part of the molecule can significantly influence its chemical behavior and biological activity.
One common strategy involves the ring-opening of the cyclopropyl group. For instance, palladium-catalyzed ring-opening reactions of aryl cyclopropyl ketones can yield α,β-unsaturated ketones. rsc.org Specifically, the use of a Pd(OAc)2/PCy3 catalytic system has been shown to stereoselectively produce (E)-1-arylbut-2-en-1-ones. rsc.org Another approach to ring-opening involves a Lewis acid-activated process where a cyclopropyl ketone can be photoreduced to a ring-opened distonic radical anion, which can then participate in intramolecular reactions. nih.govacs.org The ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which can be initiated under mild conditions, especially when activated by carbonyl groups. epfl.ch
The cyclopropane (B1198618) ring can also undergo dimerization or participate in crossed reactions with enones, leading to the formation of densely functionalized cyclopentane (B165970) products. nih.gov Furthermore, the introduction of substituents on the cyclopropyl ring itself is a viable strategy for derivatization.
The creation of new stereogenic centers on the cyclopropyl moiety is a sophisticated method for generating structural diversity. Enantioselective synthesis of cyclopropane derivatives has seen significant advancements, allowing for precise control over the stereochemistry. acs.org One method involves the Michael Initiated Ring Closure (MIRC) reaction, which is a versatile approach for constructing cyclopropane rings with high enantioselectivity. rsc.org This strategy allows for the synthesis of chiral molecules with potentially unique biological and functional properties. rsc.org
Another strategy for introducing stereocenters is through enantioselective ring-opening reactions of cyclopropanes. scispace.com This can be achieved using chiral catalysts, leading to the formation of enantioenriched products. scispace.com For example, the desymmetrization of meso-cyclopropanes through an enantioselective fragmentation is a known method. scispace.com
Functionalization of the Methoxyphenyl Ring
The methoxyphenyl ring offers several sites for functionalization, which can alter the electronic and steric properties of the molecule.
The methoxy (B1213986) group (-OCH3) on the phenyl ring is a key functional group that can be modified. wikipedia.org The position of the methoxy group on the aromatic ring can influence the spatial structure of resulting complexes and their biological target selectivity. mdpi.com While direct modification of the methoxy group in cyclopropyl(3-methoxyphenyl)methanone is not extensively detailed in the provided context, general organic chemistry principles suggest that demethylation to the corresponding phenol (B47542) is a common transformation. This phenolic hydroxyl group can then be further derivatized, for example, through etherification or esterification, to introduce a wide variety of functional groups. The methoxy group is prevalent in many natural products and approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov
The aromatic ring of the methoxyphenyl moiety is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents, including halogens. wikipedia.org The halogenation of ketones can occur at the alpha position to the carbonyl group under either acidic or basic conditions. wikipedia.orglibretexts.org For aryl ketones, direct α-halogenation is a common method. mdpi.com A variety of reagents can be used for this purpose, including elemental halogens (Cl2, Br2, I2) and other halogenating agents like N-bromosuccinimide (NBS). libretexts.orgmasterorganicchemistry.com The conditions of the reaction (acidic or basic catalysis) can influence the regioselectivity of the halogenation. wikipedia.org For instance, in acidic solution, halogenation of an unsymmetrical ketone typically occurs at the more substituted alkyl group. wikipedia.org
Besides halogens, other functional groups can be introduced onto the aromatic ring. For example, nitration of the phenyl ring can be achieved, leading to compounds like cyclopropyl-(3-nitro-phenyl)-methanone. chemicalbook.com
Reactions Involving the Ketone Carbonyl
The ketone carbonyl group is a highly reactive functional center that can undergo a wide range of chemical transformations. cymitquimica.com
The reaction of ketones with hydroxylamine (B1172632) (NH2OH) or its salts leads to the formation of oximes. mdpi.com This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the oxime. The formation of oximes from quinone methide derivatives, which share some structural similarities, has been reported. mdpi.com This transformation converts a keto group into an oxime group and is a well-established reaction in organic synthesis. mdpi.com
Convergent and Divergent Synthetic Approaches
Convergent and divergent syntheses represent two distinct and powerful strategies for the chemical modification of this compound. These approaches enable the efficient generation of a wide range of derivatives, facilitating the exploration of its chemical and pharmacological potential.
Convergent Synthesis:
A convergent synthetic approach involves the separate synthesis of key fragments of a target molecule, which are then coupled together in the later stages of the synthetic sequence. In the context of this compound derivatives, this strategy allows for the independent modification of the cyclopropyl and the 3-methoxyphenyl (B12655295) moieties before their eventual union. This modularity is particularly advantageous for creating a library of analogs with variations on either side of the ketone linkage.
For instance, a general convergent route could involve the preparation of a series of substituted cyclopropyl Grignard reagents or cyclopropanecarboxylic acids and a parallel synthesis of various substituted 3-methoxy-iodobenzenes. The final coupling step, often a transition-metal-catalyzed cross-coupling reaction, would then furnish the desired derivatives. This approach is highly efficient as it allows for the late-stage introduction of diversity, minimizing the number of linear steps required to access each final compound.
Divergent Synthesis:
In contrast to convergent synthesis, a divergent approach begins with a common intermediate, in this case, this compound, which is then subjected to a variety of reactions to generate a library of structurally related compounds. This strategy is exceptionally useful for exploring the effects of functional group modifications on the periphery of the core scaffold. The central molecule acts as a branching point from which numerous derivatives can be synthesized.
The functionalization of this compound can be achieved through several key transformations:
Ring-Opening Reactions: The strained cyclopropyl ring is susceptible to ring-opening reactions, providing a pathway to a variety of linear and cyclic structures. For example, under palladium catalysis, aryl cyclopropyl ketones can undergo stereoselective ring-opening to yield (E)-1-arylbut-2-en-1-ones. This transformation effectively converts the compact cyclopropyl group into a more flexible and functionalizable unsaturated chain.
Cycloaddition Reactions: The carbonyl group and the cyclopropyl ring can participate in various cycloaddition reactions. A notable example is the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, which can be promoted by photocatalysis, to construct highly substituted cyclopentane ring systems. nih.gov This method allows for the creation of complex carbocyclic frameworks from the relatively simple cyclopropyl ketone precursor.
Modifications of the Aromatic Ring: The 3-methoxyphenyl ring offers several positions for electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. Nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce nitro, halogen, and acyl groups, respectively. These newly introduced functional groups can then serve as handles for further derivatization, such as reduction of a nitro group to an amine or cross-coupling reactions on a halogenated derivative.
Derivatization of the Ketone: The ketone functionality itself is a versatile site for derivatization. It can be reduced to a secondary alcohol, which can then be further functionalized. Alternatively, it can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to generate tertiary alcohols. The ketone can also be converted into other functional groups like oximes or hydrazones.
The power of a divergent strategy is exemplified by the chemoenzymatic diversification of cyclopropyl ketones. nih.gov By utilizing biocatalysts, highly selective transformations can be achieved, leading to a diverse library of chiral cyclopropane-based scaffolds from a common starting material. nih.gov This approach combines the efficiency of biocatalysis with the flexibility of chemical synthesis to generate a wide array of enantioenriched products.
A summary of potential divergent synthetic pathways from this compound is presented in the table below:
| Starting Material | Reagents and Conditions | Product Type |
| This compound | Pd(OAc)₂, PCy₃ | (E)-1-(3-methoxyphenyl)but-2-en-1-one |
| This compound | Olefin, Ru(bpy)₃²⁺, La(OTf)₃, TMEDA, hv | Substituted cyclopentane |
| This compound | HNO₃, H₂SO₄ | Nitrated this compound |
| This compound | NaBH₄ | Cyclopropyl(3-methoxyphenyl)methanol |
Vi. Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Properties
At the heart of understanding a molecule's behavior lies its electronic structure. Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in mapping this electronic landscape.
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's reactivity. The energy of the HOMO reflects its ability to donate electrons, while the LUMO's energy indicates its capacity to accept them. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of kinetic stability and chemical reactivity; a smaller gap generally suggests a more reactive species. nih.govresearchgate.net
In the case of aryl cyclopropyl (B3062369) ketones, the nature of the substituents on the aromatic ring significantly influences the FMO energies. The methoxy (B1213986) group (-OCH3) in cyclopropyl(3-methoxyphenyl)methanone is an electron-donating group, which is anticipated to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is likely to be localized over the electron-withdrawing carbonyl group and the phenyl ring. A computational study on a related methoxy-substituted aromatic Schiff base, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, revealed that a narrow HOMO-LUMO gap is indicative of high chemical reactivity and polarizability. nih.gov
| Parameter | Value (eV) |
|---|---|
| EHOMO | -0.26 |
| ELUMO | -0.17 |
| HOMO-LUMO Gap (ΔE) | 0.09 |
| Chemical Hardness (η) | 0.04 |
| Chemical Potential (μ) | -0.22 |
| Electrophilicity Index (ω) | 0.58 |
Note: These are representative values for a trimethoxy-substituted aromatic Schiff base and not the actual calculated values for this compound. nih.govnih.gov Data derived from a study by Ullah et al. (2020). nih.govnih.gov
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface, effectively predicting the sites most susceptible to electrophilic and nucleophilic attack. walisongo.ac.idyoutube.commdpi.com Regions of negative potential, typically colored red, are electron-rich and attract electrophiles, while areas of positive potential, colored blue, are electron-poor and are targets for nucleophiles. walisongo.ac.idyoutube.commdpi.com
For this compound, an MEP map would be expected to show the most intense negative potential around the oxygen atom of the carbonyl group, a consequence of its lone pairs of electrons. This makes it a prime site for electrophilic attack. researchgate.net In contrast, the hydrogen atoms on the cyclopropyl and aromatic rings would exhibit positive potential, marking them as likely sites for nucleophilic interaction. nih.gov The presence of the methoxy group would also influence the electrostatic landscape of the aromatic ring. Similar patterns have been observed in computational studies of vanillin-chalcones, which also feature a methoxyphenyl moiety. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecules are not static entities, and molecular dynamics (MD) simulations provide a window into their dynamic behavior, including conformational changes and flexibility over time. nih.govmdpi.com
The key sources of flexibility in this compound are the rotations around the single bonds connecting the cyclopropyl group to the carbonyl carbon and the carbonyl carbon to the phenyl ring. MD simulations can explore the full range of motion around these bonds to identify the most stable, low-energy conformations. researchgate.net The degree of planarity of the benzoyl group and the orientation of the three-membered ring relative to it are defining conformational features. It has been shown in computational studies of other ketones with alpha substituents that strong conformational preferences can exist, which in turn dictate their reactivity. nih.gov A thorough understanding of the conformational possibilities is essential, as it can influence how the molecule interacts with biological macromolecules or arranges itself in a crystalline state. nih.gov
Docking Studies for Ligand-Target Interactions (if applicable)
Molecular docking is a computational technique that has become indispensable in the field of drug discovery. It predicts how a small molecule (a ligand) might bind to the active site of a protein or other biological target. journaljpri.comresearchgate.netnih.govirjmets.com
While the specific biological activities of this compound are not extensively documented, its structural similarity to classes of compounds with known bioactivity, such as chalcones, suggests that it could be a candidate for docking studies. journaljpri.comnih.govirjmets.com Chalcone derivatives have been computationally evaluated against a range of targets, including viral proteases, antioxidant enzymes, and tyrosinase, to probe their potential as anticancer, antioxidant, and enzyme-inhibiting agents. journaljpri.comirjmets.comrsc.org Docking this compound against such targets would yield a binding affinity score and a detailed 3D model of the interaction, highlighting key contacts like hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. irjmets.com The specific shape and electronic properties conferred by the cyclopropyl and methoxyphenyl groups would be critical in determining its binding specificity and potency.
Prediction of Spectroscopic Parameters
Computational chemistry can also predict spectroscopic data with a high degree of accuracy, serving as a valuable tool for structure verification and the interpretation of experimental results. ejosat.com.trnmrdb.orgyoutube.com
DFT calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. By comparing the calculated chemical shifts with those obtained from an experimental spectrum, the proposed structure can be confidently confirmed. For instance, in related aryl ketones like acetophenone, the carbonyl carbon is consistently observed in a predictable region of the 13C NMR spectrum, typically between 197 and 198 ppm. libretexts.orgrsc.org In a similar vein, the vibrational frequencies from theoretical calculations can be mapped to the absorption peaks in an experimental infrared (IR) spectrum, which aids in the definitive assignment of the molecule's functional groups.
| Carbon Atom | Experimental Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 198.1 |
| Methyl (CH3) | 26.5 |
| Aromatic (C1) | 137.1 |
| Aromatic (C2, C6) | 128.5 |
| Aromatic (C3, C5) | 128.2 |
| Aromatic (C4) | 133.0 |
Note: These are experimental values for acetophenone, a structurally related aryl ketone, and not specific to this compound. rsc.org Data from a study by Zhang et al. (2013). rsc.org
Mechanistic Insights from Computational Modeling
Understanding how a reaction occurs at a molecular level is fundamental to synthetic chemistry. Computational modeling allows for the detailed investigation of reaction mechanisms, including the characterization of fleeting transition states and intermediates that are often impossible to detect experimentally.
Significant insights into the reactivity of aryl cyclopropyl ketones have been gained from a computational study on their intermolecular coupling reactions catalyzed by samarium(II) iodide (SmI2). nih.govacs.orgacs.org This work demonstrated that the reaction proceeds through a ketyl radical intermediate, the stability of which is paramount to the reaction's efficiency. The aromatic ring in aryl cyclopropyl ketones stabilizes this radical intermediate via conjugation. nih.govacs.org The presence of a substituent like the methoxy group in this compound would further modulate this stability and, by extension, the reaction's outcome. nih.gov Other theoretical studies have also pointed to the importance of radical anions in the ring-opening of aryl cyclopropyl ketones, which can subsequently engage in cycloaddition reactions. nih.govnih.gov Furthermore, the reductive cleavage of these ketones has been proposed to occur via an anion-radical intermediate. rsc.org Collectively, these computational studies are vital for predicting the chemical behavior of this compound in a range of chemical transformations. researchgate.net
Vii. Applications in Advanced Organic Synthesis
Use as a Versatile Synthon for Complex Molecular Architectures
The inherent ring strain of the cyclopropyl (B3062369) group in cyclopropyl(3-methoxyphenyl)methanone makes it susceptible to ring-opening reactions, providing access to a variety of linear and cyclic carbon skeletons. This reactivity, coupled with the directing and activating effects of the 3-methoxyphenyl (B12655295) moiety, establishes the compound as a versatile synthon for the assembly of intricate molecular architectures.
Donor-acceptor (D-A) cyclopropanes, a class of compounds to which this compound belongs, are particularly noteworthy for their synthetic utility. mdpi.com The cyclopropyl ring in these molecules is activated by an electron-donating group (the methoxyphenyl group) and an electron-accepting group (the carbonyl group), facilitating reactions with a wide array of partners, including nucleophiles, electrophiles, radicals, and dipolarophiles. mdpi.com These reactions often proceed as formal [3+2] or [3+3] cycloadditions, providing efficient routes to five- and six-membered ring systems, respectively.
While specific research detailing the extensive use of this compound in the synthesis of a broad range of complex molecules is still developing, the well-established reactivity of analogous D-A cyclopropanes provides a strong indication of its potential. For instance, the closely related compound, (1RS,2RS)-2-(2-Hydroxy-3-methoxyphenyl)cyclopropylmethanone, has been shown to be a valuable building block, underscoring the synthetic potential of this class of molecules. mdpi.com
Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold
The reactivity of cyclopropyl ketones is a cornerstone for the synthesis of a diverse array of heterocyclic compounds. The ring strain and the presence of the carbonyl group in this compound allow for various ring-opening and rearrangement reactions that can be harnessed to construct heterocyclic cores.
Research has demonstrated that donor-acceptor cyclopropanes are effective precursors for heterocyclic synthesis. mdpi.com Although specific examples detailing the conversion of this compound into heterocycles are not extensively documented in publicly available literature, the general reactivity patterns of similar compounds suggest several potential pathways. For example, reactions with dinucleophilic reagents could lead to the formation of various five- or six-membered heterocycles.
The synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones has been reported, and these compounds are highlighted as promising building blocks for diverse heterocyclic compounds. mdpi.com This further supports the potential of the this compound scaffold in heterocyclic chemistry.
Building Block in Natural Product Synthesis
The cyclopropane (B1198618) moiety is a structural motif found in a variety of natural products, often contributing to their biological activity. marquette.edu The rigidity and unique stereoelectronic properties of the cyclopropyl group make it an attractive component in the design and synthesis of natural product analogues.
While direct applications of this compound as a building block in the total synthesis of specific natural products are not yet widely reported, the use of cyclopropane-containing synthons is a well-established strategy. General methods for the synthesis of cyclopropane-containing natural products often rely on the introduction of the three-membered ring at a key stage of the synthetic sequence. marquette.edu
The potential for this compound to serve in this capacity is significant. Its structure contains key fragments that could be elaborated into more complex natural product frameworks. The development of synthetic routes utilizing this compound could offer novel and efficient pathways to valuable biologically active molecules.
Development of Novel Reagents and Catalysts Utilizing the Compound's Structure
The unique electronic and steric properties of this compound also suggest its potential as a scaffold for the development of new reagents and catalysts. The combination of the cyclopropyl ring and the substituted aromatic ring could be exploited to create ligands for metal-catalyzed reactions or to design novel organocatalysts.
Currently, there is a lack of specific research literature detailing the use of this compound in the development of novel reagents or catalysts. However, the broader field of catalyst design frequently draws inspiration from readily available and structurally unique organic molecules. The potential for this compound to be adapted for such purposes remains an open area for future investigation.
Q & A
Q. What are the recommended synthetic routes for Cyclopropyl(3-methoxyphenyl)methanone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Grignard Reaction Approach : React 3-methoxybenzoyl chloride with cyclopropylmagnesium bromide under anhydrous conditions. Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of acyl chloride to Grignard reagent) to minimize byproducts .
- Palladium-Catalyzed Cross-Coupling : Use Suzuki-Miyaura coupling for aryl boronic acids with cyclopropane-containing electrophiles. Microwave-assisted heating (150°C, 40 min) in dioxane/water with K₂CO₃ improves efficiency .
- Purification : Employ column chromatography (hexane/ethyl acetate gradient) followed by preparative HPLC to achieve >95% purity.
Q. How should researchers characterize this compound and validate its structural integrity?
Methodological Answer:
- NMR Spectroscopy : Confirm the cyclopropane ring (δ 0.8–1.2 ppm for CH₂ protons) and methoxy group (δ 3.8 ppm) in NMR. NMR should show carbonyl resonance at ~200 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 217.1234) with <2 ppm error .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the cyclopropyl and methoxyphenyl moieties .
Q. What pharmacological screening strategies are suitable for initial evaluation of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes modulated by cyclopropane-containing analogs, such as HMG-CoA reductase (lipid metabolism) or NS3/4A protease (viral infections) .
- In Vitro Assays : Use fluorescence polarization for binding affinity studies (e.g., IC₅₀ determination). Include positive controls like Pitavastatin for HMGCR inhibition .
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s pharmacokinetic properties compared to non-cyclopropane analogs?
Methodological Answer:
- Metabolic Stability : Cyclopropane reduces oxidative metabolism by cytochrome P450 enzymes due to strain-induced resistance to epoxidation. Compare half-life (t₁/₂) in microsomal assays with open-chain analogs .
- Blood-Brain Barrier (BBB) Penetration : Use logP calculations (cLogP ~2.5) and in situ perfusion models to evaluate BBB permeability. Cyclopropane’s rigidity enhances passive diffusion .
Q. What strategies can resolve contradictory data on the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Controlled Reactivity Studies : Conduct kinetic experiments under varying pH (4–10) and temperatures (25–60°C). Monitor degradation via HPLC to identify conditions favoring ring-opening vs. stability .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for nucleophilic attack at carbonyl vs. cyclopropane positions .
Q. How can researchers optimize catalytic systems for large-scale synthesis while minimizing metal contamination?
Methodological Answer:
- Heterogeneous Catalysis : Employ SiliaCat DPP-Pd, which allows catalyst recovery via filtration and reduces residual Pd to <10 ppm .
- Microwave-Assisted Protocols : Scale reactions using flow reactors to maintain efficiency (e.g., 70% yield at 100 g scale) .
Q. What computational strategies predict binding modes with serotonin receptors (e.g., 5-HT₂B)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with receptor structures (PDB ID: 6WGT). Prioritize poses where the methoxyphenyl group occupies hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability of hydrogen bonds with Asp155 and Tyr370 .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogs with 4-fluoro or 4-chloro substituents. Test against panels of GPCRs using radioligand displacement assays .
- Electrostatic Potential Maps : Generate ESP maps (via Multiwfn) to correlate electron-deficient regions (e.g., CF₃-substituted analogs) with enhanced target affinity .
Q. What methodologies address discrepancies in reported metabolic stability across species?
Methodological Answer:
Q. How can advanced NMR techniques elucidate dynamic conformational changes in solution?
Methodological Answer:
- NOESY Experiments : Detect through-space correlations between cyclopropane CH₂ protons and methoxyphenyl aromatic protons to confirm restricted rotation .
- Variable-Temperature NMR : Analyze line broadening at −40°C to 60°C to quantify energy barriers for ring puckering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
